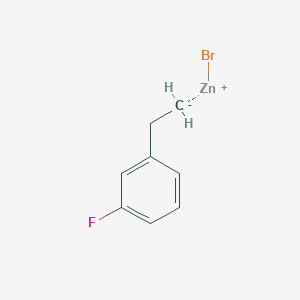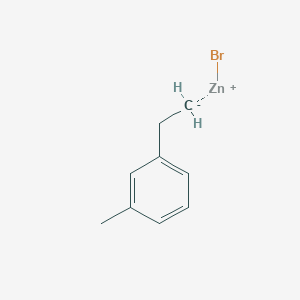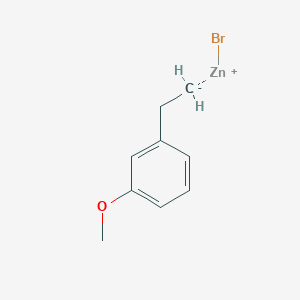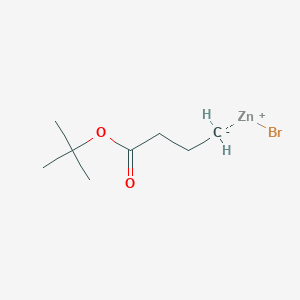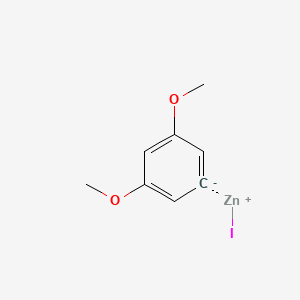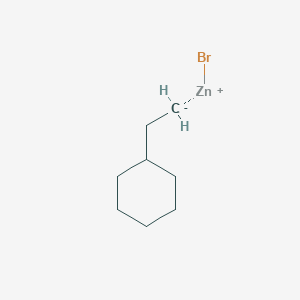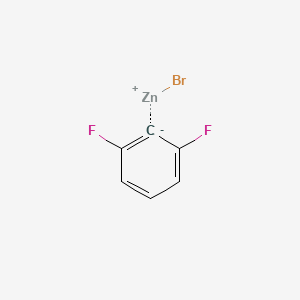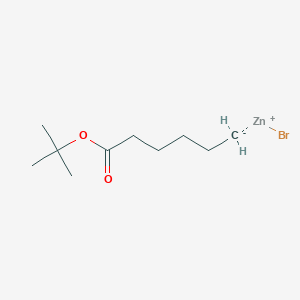
6-tert-Butoxy-6-oxohexylzinc bromide, 0.5M in tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butoxy-6-oxohexylzinc bromide, 0.5M in tetrahydrofuran, is a chemical compound with the molecular formula C10H19BrO2Zn and a molecular weight of 316.55066 . It is commonly used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 6-tert-Butoxy-6-oxohexylzinc bromide, 0.5M in tetrahydrofuran, consists of a zinc atom bonded to a bromine atom and a complex organic moiety . The organic part of the molecule contains a six-carbon chain with a terminal oxygen atom bonded to a tertiary butyl group .Chemical Reactions Analysis
While specific chemical reactions involving 6-tert-Butoxy-6-oxohexylzinc bromide, 0.5M in tetrahydrofuran, are not available, organozinc compounds are generally known to participate in various types of reactions. These include Negishi cross-coupling reactions, addition reactions to carbonyl compounds, and conjugate additions .Mechanism of Action
The mechanism of action of organozinc compounds like 6-tert-Butoxy-6-oxohexylzinc bromide, 0.5M in tetrahydrofuran, typically involves the nucleophilic character of the zinc-carbon bond. In cross-coupling reactions, for example, the organozinc reagent acts as a nucleophile, attacking an electrophilic carbon center .
Safety and Hazards
Future Directions
The future directions for the use of 6-tert-Butoxy-6-oxohexylzinc bromide, 0.5M in tetrahydrofuran, and similar organozinc reagents, lie in their potential applications in organic synthesis. Their ability to participate in various types of reactions makes them valuable tools in the synthesis of complex organic molecules .
properties
IUPAC Name |
bromozinc(1+);tert-butyl hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O2.BrH.Zn/c1-5-6-7-8-9(11)12-10(2,3)4;;/h1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNCMRHTZYOTFT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333747.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333753.png)
![2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333780.png)


